4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors involved in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the reaction of 2-aminopyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-aminopyridine, 3-fluorobenzaldehyde, and ethoxyethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to various substituted pyrido[3,2-d]pyrimidine derivatives .
Scientific Research Applications
4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its therapeutic potential in treating cancer, inflammatory diseases, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Known for its potent inhibitory activity against specific kinases.
Pyrido[2,3-d]pyrimidin-2-amine derivatives: These compounds share a similar core structure and are also studied for their enzyme inhibitory properties.
Uniqueness
4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the ethoxyethoxy and fluorophenyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and therapeutic applications .
Biological Activity
4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H17FN4O
- CAS Number : 917757-63-2
- Molecular Weight : 314.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain kinases and enzymes involved in cellular signaling pathways.
Biological Targets and Efficacy
Recent studies have highlighted the compound's inhibitory effects on various biological targets:
- Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases that play a role in cancer cell proliferation.
- Antiviral Activity : It has been evaluated for its potential use in treating viral infections, particularly hepatitis C, demonstrating significant antiviral activity in vitro .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's .
Case Study 1: Hepatitis C Treatment
A patent describes the use of pyrido[3,2-d]pyrimidine derivatives, including the target compound, for treating hepatitis C. The findings indicate that these compounds can effectively inhibit viral replication in cell cultures, suggesting a viable therapeutic pathway for hepatitis C treatment .
Case Study 2: Kinase Inhibition
In a study assessing various pyrido derivatives, this compound was identified as a potent inhibitor of certain kinases involved in cancer progression. The compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity .
Case Study 3: Neuroprotective Properties
Research investigating the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cell lines. This suggests a potential application in treating neurodegenerative diseases by protecting neurons from damage caused by oxidative stress .
Data Table: Biological Activity Summary
Properties
CAS No. |
917757-63-2 |
---|---|
Molecular Formula |
C17H17FN4O2 |
Molecular Weight |
328.34 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O2/c1-2-23-8-9-24-16-15-14(21-17(19)22-16)7-6-13(20-15)11-4-3-5-12(18)10-11/h3-7,10H,2,8-9H2,1H3,(H2,19,21,22) |
InChI Key |
CCQYBTKHOSXIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
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